![molecular formula C18H12BrN5O2 B2491584 1-(3-bromobenzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396857-54-7](/img/structure/B2491584.png)
1-(3-bromobenzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Description
This compound belongs to a class of chemicals that possess heterocyclic structures, which are of significant interest in organic chemistry due to their complex structures and potential for diverse biological activities. The core structure involves a pyridinone moiety substituted with a bromobenzyl group and an oxadiazole ring, which is itself substituted with a pyrazinyl group. Such structures are often explored for their pharmacological potentials, although in this context, we are focusing on the chemical properties and synthesis without delving into pharmacological aspects.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions, starting from basic heterocyclic units and proceeding through processes such as nucleophilic addition, condensation, and diazotization. For instance, compounds with similar complexity have been synthesized using ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids, indicating the possibility of employing similar strategies for our target compound (Zhang et al., 2019).
Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Potential : Compounds structurally related to 1-(3-bromobenzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one have been synthesized and show promising antimicrobial activity. This includes the work on novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, which exhibited significant antimicrobial efficacy against various bacterial and fungal strains (Kaneria et al., 2016).
Antimycobacterial Properties
- Antimycobacterial Activity : Research on pyridine and pyrazine derivatives, which are structurally similar to the chemical , showed substantial activity against Mycobacterium tuberculosis. These compounds act as isosteres of carboxylic acids and have been investigated for their potential in treating tuberculosis (Gezginci et al., 1998; Gezginci et al., 2001).
Insecticidal and Fungicidal Activities
- Insecticidal and Fungicidal Potential : Various derivatives of 1,2,4-oxadiazoles, like those related to the specified compound, have been synthesized and tested for insecticidal and fungicidal activities. Some of these compounds displayed significant mortality rates against pests like the oriental armyworm and also showed potential as fungicides (Zhu et al., 2014).
Antioxidant Properties
- Antioxidant Activity : Research indicates that certain benzimidazole derivatives containing 1,2,4-oxadiazole rings exhibit notable antioxidant properties. This implies potential antioxidant applications for similar compounds (Menteşe et al., 2015).
Molecular Docking Studies
- Drug Design and Molecular Interactions : The structure of this compound suggests potential in drug design, as seen in similar compounds. Molecular docking studies of such molecules can reveal interactions with biological targets, aiding in drug development (Sanjeeva et al., 2021).
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2/c19-14-3-1-2-12(8-14)10-24-11-13(4-5-16(24)25)18-22-17(23-26-18)15-9-20-6-7-21-15/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBULLXRCCKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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